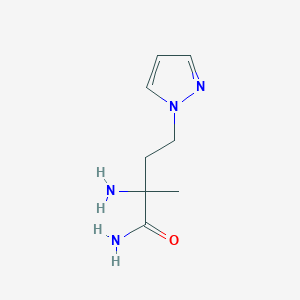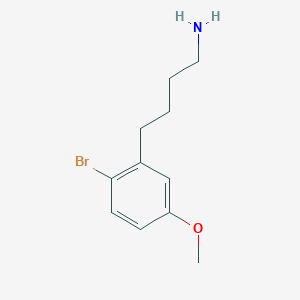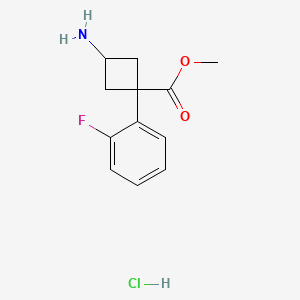
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . Another approach includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities .
Wirkmechanismus
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the biological activities of the compound, such as its ability to inhibit certain enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be compared with other similar compounds, such as 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol . While both compounds contain a pyrazole ring, their unique substituents and structural features result in different chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group in this compound distinguishes it from other pyrazole derivatives and contributes to its specific reactivity and applications.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3 |
InChI-Schlüssel |
PSDYBZJSRRUYNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=NN(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
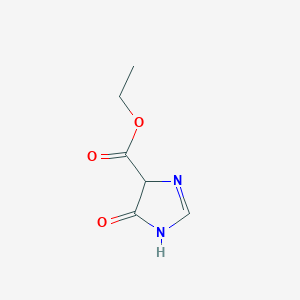
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
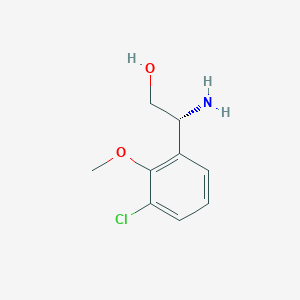
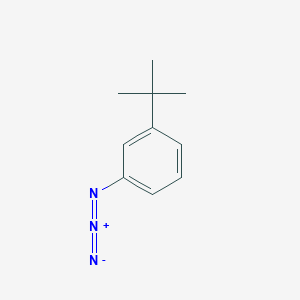
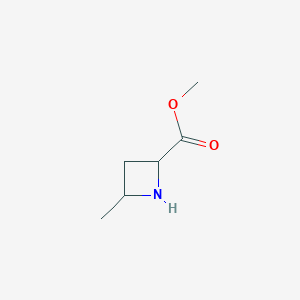

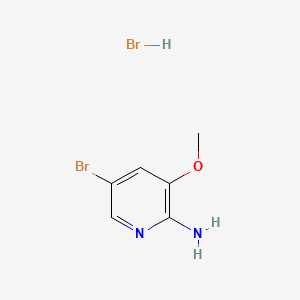
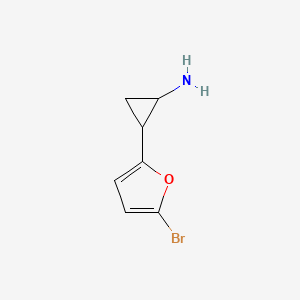
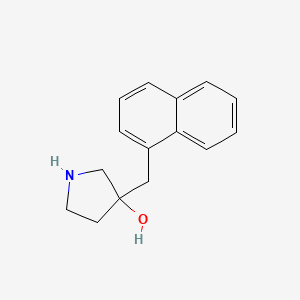
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
